5-Morpholin-4-yl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one
Overview
Description
5-Morpholin-4-yl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-yl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with an isocyanate under reflux conditions.
Attachment of the Oxadiazole to the Pyridazinone Core: This step involves the use of a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Morpholine Ring: This is usually done via a nucleophilic substitution reaction where the morpholine ring is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but typically involve modifications to the morpholine or oxadiazole rings.
Scientific Research Applications
5-Morpholin-4-yl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-Morpholin-4-yl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one: Similar structure but with a chloro substituent.
2-(1,2,4-Oxadiazol-5-yl)anilines: Contains an oxadiazole ring but differs in the rest of the structure.
Uniqueness
5-Morpholin-4-yl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
5-morpholin-4-yl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-10(2)14-17-16-12(22-14)9-19-13(20)7-11(8-15-19)18-3-5-21-6-4-18/h7-8,10H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFVCOQPFCBYJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CN2C(=O)C=C(C=N2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.